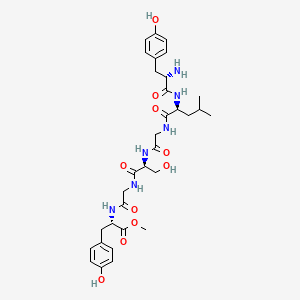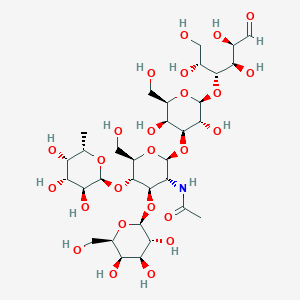
Idrocilamide
Overview
Description
Idrocilamide, known by its IUPAC name N-(2-Hydroxyethyl)-3-phenyl-2-propenamide, is a compound with notable skeletal muscle relaxant and anti-inflammatory properties. It is commonly used as a topical cream to treat conditions such as lumbago and other muscular pains . The compound is available under various trade names, including Talval, Srilane, Relaxnova, and Brolitène .
Mechanism of Action
Target of Action
Idrocilamide, also known as N-(2-Hydroxyethyl)cinnamamide, is a medication with skeletal muscle relaxant and anti-inflammatory actions .
Mode of Action
It has been reported to be a potent inhibitor of the metabolism of caffeine . This suggests that it may interact with enzymes involved in caffeine metabolism, potentially altering their activity and resulting in changes to cellular processes.
Biochemical Pathways
Given its reported effect on caffeine metabolism, it may impact pathways involving xanthine derivatives, a class of compounds to which caffeine belongs
Pharmacokinetics
It has been reported to greatly alter the pharmacokinetics of caffeine when given concomitantly . In a study involving four healthy volunteers, this compound was found to inhibit the biotransformation of caffeine and increased its half-life nine times . This suggests that this compound may have significant effects on drug metabolism and bioavailability.
Result of Action
As a skeletal muscle relaxant and anti-inflammatory medication, it is used as a topical cream to treat lumbago and other kinds of muscular pain . This suggests that it may have effects on muscle cells and inflammatory processes.
Action Environment
Environmental factors can play a significant role in the effectiveness of many drugs Factors such as temperature, pH, and the presence of other substances can influence a drug’s stability and how it interacts with its targets
Biochemical Analysis
Biochemical Properties
Idrocilamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins. It has been reported to be a potent inhibitor of the metabolism of caffeine . This interaction suggests that this compound can influence the activity of enzymes involved in caffeine metabolism, such as cytochrome P450 enzymes. Additionally, this compound’s anti-inflammatory effects are likely mediated through its interaction with inflammatory mediators and enzymes involved in the inflammatory response .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been shown to have a direct depressant effect on the mechanical tension of rat soleus muscle fibers . This suggests that this compound can influence muscle cell function by modulating the contractile properties of muscle fibers. Furthermore, this compound’s anti-inflammatory actions may involve the modulation of cell signaling pathways and gene expression related to inflammation . These effects can impact cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound has been reported to inhibit the metabolism of caffeine, indicating its interaction with cytochrome P450 enzymes . This inhibition can lead to changes in the levels of caffeine and its metabolites in the body. Additionally, this compound’s anti-inflammatory effects may be mediated through its interaction with inflammatory mediators and enzymes, leading to changes in gene expression and the suppression of inflammatory responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound can undergo degradation under acidic and alkaline conditions . The stability of this compound in biological fluids, such as plasma and urine, has been investigated, and it has been found to be relatively stable with mean recoveries close to 100% . Long-term effects on cellular function have been observed in in vitro and in vivo studies, indicating that this compound can maintain its activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that this compound can exhibit toxic or adverse effects at high doses . Threshold effects have been observed, indicating that there is a dosage range within which this compound is effective without causing significant toxicity. These findings highlight the importance of determining the appropriate dosage for therapeutic use to minimize adverse effects while maximizing efficacy .
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. It has been reported to inhibit the metabolism of caffeine, suggesting its involvement in pathways related to caffeine metabolism . This inhibition can affect metabolic flux and the levels of metabolites in the body. Understanding the metabolic pathways of this compound can provide insights into its pharmacokinetics and potential interactions with other compounds .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound’s ability to inhibit the metabolism of caffeine suggests that it may interact with transporters involved in the uptake and distribution of caffeine and its metabolites . These interactions can influence the localization and accumulation of this compound within specific tissues, affecting its overall activity and efficacy .
Subcellular Localization
This compound’s subcellular localization can impact its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential effects on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: Idrocilamide can be synthesized through a reaction involving cinnamic acid and ethanolamine. The process typically involves the esterification of cinnamic acid followed by amidation with ethanolamine. The reaction conditions often include the use of a catalyst and controlled temperature to ensure optimal yield .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale esterification and amidation processes. The use of continuous flow reactors and advanced purification techniques ensures the high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions: Idrocilamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
Idrocilamide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies involving amide synthesis and reactivity.
Biology: The compound’s muscle relaxant properties make it valuable in studies related to muscle physiology and pharmacology.
Medicine: this compound is used in clinical research to explore its therapeutic potential in treating muscular disorders.
Comparison with Similar Compounds
Cinnamic Acid Amides: Idrocilamide belongs to the class of cinnamic acid amides, which includes compounds like N-(2-hydroxyethyl)cinnamamide.
Muscle Relaxants: Other muscle relaxants with similar properties include methocarbamol and carisoprodol.
Uniqueness: this compound’s unique combination of muscle relaxant and anti-inflammatory properties sets it apart from other similar compounds. Its ability to inhibit caffeine metabolism and its topical application make it a valuable therapeutic agent for localized muscular pain .
Properties
IUPAC Name |
N-(2-hydroxyethyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-8-12-11(14)7-6-10-4-2-1-3-5-10/h1-7,13H,8-9H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCTXCOERRNGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046404 | |
| Record name | Idrocilamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6961-46-2 | |
| Record name | Idrocilamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6961-46-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Idrocilamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046404 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[(E)-1-[5-[4,5-bis[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-3-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]tetracosanamide](/img/structure/B1674311.png)
![N-[(2R,3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3S,4R,5R)-6-hydroxy-1-oxo-2,4-bis[[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]-5-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-3-yl]oxyoxan-3-yl]acetamide](/img/structure/B1674312.png)






